7-Ethoxybenzofuran
CAS No.: 1092353-04-2
Cat. No.: VC8338088
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092353-04-2 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 7-ethoxy-1-benzofuran |
| Standard InChI | InChI=1S/C10H10O2/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7H,2H2,1H3 |
| Standard InChI Key | JEYRMGDIDIYHKK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC=C2 |
| Canonical SMILES | CCOC1=CC=CC2=C1OC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Ethoxybenzofuran (IUPAC name: 7-ethoxy-1-benzofuran) features a fused bicyclic framework comprising a benzene ring condensed with a furan moiety. The ethoxy group (-OCH₂CH₃) at the 7-position induces electronic effects that modulate the compound’s reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Boiling Point | 245–248°C (estimated) |
| Solubility | Miscible in organic solvents |
The ethoxy group’s electron-donating nature enhances the aromatic system’s electron density, facilitating electrophilic substitutions at the 5-position . X-ray crystallographic studies of analogous benzofurans reveal planarity in the fused ring system, with bond lengths consistent with conjugated π-electron delocalization .
Synthetic Methodologies
Transition Metal-Catalyzed Routes
Recent innovations in catalytic systems have enabled efficient synthesis of 7-ethoxybenzofuran. A rhodium-catalyzed C–H activation strategy, adapted from benzofuran synthesis protocols, employs m-hydroxybenzoic acid derivatives and ethylene carbonate under aerobic conditions . Key steps include:
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C–H Alkenylation: Rhodium complexes facilitate ortho-alkenylation of m-hydroxybenzoic acid precursors.
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Oxidative Annulation: Oxygen-mediated cyclization forms the furan ring, with yields reaching 80% for electron-rich substrates .
Optimized Conditions:
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Catalyst: [Cp*RhCl₂]₂ (5 mol%)
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Solvent: γ-Valerolactone (GVL)
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Temperature: 120°C, 12 hr
Lewis Acid-Mediated Cyclization
Scandium triflate (Sc(OTf)₃) catalyzes the cyclocondensation of o-quinone methides with ethoxyacetylene derivatives, achieving 75–91% yields . This method benefits from mild conditions and excellent functional group tolerance, making it suitable for gram-scale production.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The 5-position of 7-ethoxybenzofuran exhibits heightened reactivity toward electrophiles due to the ethoxy group’s +M effect. Representative transformations include:
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄, 60°C, 4 hr | 5-Bromo-7-ethoxybenzofuran | 82 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro-7-ethoxybenzofuran | 68 |
Regioselectivity is governed by the ethoxy group’s directing effects, with computational studies confirming preferential attack at the 5-position .
Nucleophilic Substitution
5-Halo derivatives undergo efficient nucleophilic displacement with amines and thiols. For example, 5-bromo-7-ethoxybenzofuran reacts with piperidine in DMF at 80°C to yield 5-piperidinyl-7-ethoxybenzofuran (89% yield) .
Biological Applications
Antimicrobial Activity
7-Ethoxybenzofuran derivatives demonstrate broad-spectrum antimicrobial properties. In disk diffusion assays, 5-nitro-7-ethoxybenzofuran exhibited MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor technology has been adapted for the continuous production of 7-ethoxybenzofuran, reducing reaction times from 12 hr to 30 minutes while maintaining 85% yield . This approach enhances scalability and reduces energy consumption.
Computational Design
Density functional theory (DFT) studies predict novel 7-ethoxybenzofuran derivatives with enhanced binding affinities for kinase targets. Virtual screening identified a candidate with 12 nM inhibitory activity against EGFR .
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